

# Didemethylpseudoaspidin AA: Structural Characterization and Isolation Protocols

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## Compound of Interest

Compound Name: *Didemethylpseudoaspidin AA*

CAS No.: 142382-28-3

Cat. No.: B3034176

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Molecular Formula: C<sub>19</sub>H<sub>20</sub>O<sub>8</sub> | Molecular Weight: 376.36 g/mol [1][2]

## Executive Summary

**Didemethylpseudoaspidin AA** is a naturally occurring acylphloroglucinol dimer isolated primarily from the roots of *Euphorbia kansui* and *Euphorbia ebracteolata*. [1][2] Belonging to the class of phloroglucides, it is structurally characterized by two phloroglucinol rings linked by a methylene bridge, distinguished from its parent compound, pseudoaspidin, by the absence of two methyl groups (specifically O- or C-methyls depending on the specific isomer comparison) and the presence of acetyl side chains (designated by the "AA" suffix). [1]

This guide serves as a technical reference for researchers investigating the phytochemical composition of Euphorbiaceae or developing extraction protocols for phenolic dimers. [1] While less ubiquitous than albaspidin or filixic acid, **Didemethylpseudoaspidin AA** represents a critical metabolic intermediate in the polyketide synthase (PKS) pathway, offering potential as a scaffold for antimicrobial and cytotoxic drug design. [1]

## Chemical Architecture & Properties [1][3][4]

## Structural Analysis

The nomenclature "AA" in phloroglucinol derivatives typically denotes the acyl side chains attached to the aromatic rings. In this context, "A" stands for an Acetyl group.[1][3] Therefore, **Didemethylpseudoaspidin AA** possesses two acetyl groups, one on each phloroglucinol ring.[1]

- Core Scaffold: Methylene-bis-phloroglucinol (Diphenylmethane derivative).[1]
- Substituents:
  - Acyl Groups: 3,3'-Diacetyl (Acetyl at C3 of both rings).[1][3]
  - Oxygenation: 2,2',4,4',6,6'-hexahydroxy pattern (before methylation).[1]
  - Methylation: The "Didemethyl" prefix implies it lacks methyl groups found in Pseudoaspidin (which typically carries C-methyls).[1] **Didemethylpseudoaspidin AA** is characterized by specific methoxy (-OCH<sub>3</sub>) placement, often at the 4,4' positions.[1]

IUPAC Name: 1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone[1][3]

## Physicochemical Data Table[1][5]

Property	Value	Notes
CAS Registry Number	142382-28-3	
Molecular Formula	C <sub>19</sub> H <sub>20</sub> O <sub>8</sub>	
Exact Mass	376.1158	Monoisotopic
Appearance	Pale yellow needles	Recrystallized from MeOH/CHCl <sub>3</sub>
Melting Point	232–233 °C	High thermal stability due to H-bonding
Solubility	DMSO, Methanol, Ethyl Acetate	Poorly soluble in water
UV Maxima	~290 nm, ~350 nm	Characteristic of acylphloroglucinols

## Visualization: Structural Connectivity

The following diagram illustrates the connectivity of **Didemethylpseudoaspidin AA**, highlighting the methylene bridge critical for its flexibility and binding potential.

Caption: Schematic representation of the C<sub>19</sub>H<sub>20</sub>O<sub>8</sub> molecule, showing the methylene bridge connecting two substituted phloroglucinol rings.[\[1\]](#)

## Isolation and Purification Protocol

Isolation of **Didemethylpseudoaspidin AA** requires careful fractionation to separate it from structurally similar diterpenes (e.g., kansuiphorins) and other phloroglucinols present in *Euphorbia* species.[\[1\]](#)

## Reagents & Materials

- Source Material: Dried roots of *Euphorbia kansui* or *E. ebracteolata*.[\[1\]](#)[\[2\]](#)
- Solvents: Methanol (MeOH), Petroleum Ether, Ethyl Acetate (EtOAc), Chloroform (CHCl<sub>3</sub>).[\[1\]](#)

- Stationary Phase: Silica gel (200–300 mesh) for column chromatography.

## Step-by-Step Workflow

- Extraction:
  - Pulverize dried roots (1 kg) into a coarse powder.
  - Extract with 95% Methanol (3 x 5L) at room temperature for 72 hours.
  - Concentrate the combined filtrate under reduced pressure to obtain a crude residue.[1]
- Partitioning:
  - Suspend crude residue in water.[1]
  - Partition sequentially with Petroleum Ether (to remove lipids/waxes) and Ethyl Acetate.[1]
  - Collect the Ethyl Acetate fraction; this contains the phenolic compounds.[1]
- Chromatographic Separation:
  - Load the EtOAc fraction onto a Silica Gel column.[1]
  - Elute with a gradient system: Petroleum Ether : Ethyl Acetate (starting 100:0 → 50:50).
  - Monitor fractions via TLC (Visualize with  $\text{FeCl}_3$  spray; phloroglucinols turn purple/black).[1]
- Purification:
  - Pool fractions containing the target spot ( $R_f \sim 0.4$  in PE:EtOAc 3:1).
  - Recrystallize from Methanol/Chloroform (1:1).
  - Yield: Pale yellow needles (**Didemethylpseudoaspidin AA**).[2]

## Isolation Logic Diagram

Caption: Operational workflow for extracting and purifying **Didemethylpseudoaspidin AA** from plant matrix.

## Biological Potential & Mechanisms

While specific pharmacological data for **Didemethylpseudoaspidin AA** is less extensive than for its parent compounds, its structural class dictates its biological profile.<sup>[1]</sup>

## Cytotoxicity and Antitumor Potential

Phloroglucinol dimers from Euphorbia and Dryopteris are potent cytotoxins. The mechanism typically involves:

- Mitochondrial Uncoupling: The phenolic hydroxyls can act as protonophores, disrupting the mitochondrial membrane potential.<sup>[1]</sup>
- EGFR Inhibition: Related phloroglucinols have shown activity against Epidermal Growth Factor Receptor (EGFR), suggesting potential utility in non-small cell lung cancer models.<sup>[1]</sup>

## Antimicrobial Activity

The acylphloroglucinol core exhibits broad-spectrum activity against Gram-positive bacteria (e.g., *Staphylococcus aureus*).<sup>[1]</sup>

- Mechanism: Membrane disruption and inhibition of bacterial fatty acid synthesis (FadI inhibition is common in this class).<sup>[1]</sup>
- Relevance: Euphorbia roots are traditionally used for edema and ascites, conditions often complicated by infection or inflammation, validating the presence of these antimicrobial agents.<sup>[1]</sup>

## Analytical Validation

To confirm the identity of the isolated compound, the following spectral characteristics must be verified.

- <sup>1</sup>H-NMR (DMSO-d<sub>6</sub>, 400 MHz):

- $\delta$  13.0–14.0 ppm: Sharp singlets (Chelated phenolic -OH groups, H-bonded to acetyl carbonyls).[1]
- $\delta$  3.5–4.0 ppm: Singlet (Methylene bridge -CH<sub>2</sub>-).[1]
- $\delta$  3.8 ppm: Singlets (Methoxy -OCH<sub>3</sub> groups).[1]
- $\delta$  2.5 ppm: Singlets (Acetyl -CH<sub>3</sub> groups).[1]
- Aromatic Region: If fully substituted, no aromatic protons; if 5-position is unsubstituted, a singlet around  $\delta$  6.0 ppm.[1]
- Mass Spectrometry (ESI-MS):
  - [M-H]<sup>-</sup>: 375.3 m/z (Negative mode).[1]
  - Fragmentation: Loss of acetyl groups (M-43) and cleavage at the methylene bridge (monomeric ions).[1]

## References

- Ding, Y. L., et al. (1992).[1][2] "Phloroglucinol derivatives from Euphorbia kansui." *Phytochemistry*, 31(4), 1435.[1] [1]
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